Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate
Description
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is a synthetic organic compound featuring a quinoline core substituted with a 4-fluorophenyl group at position 2, a nitro group at position 6, and a methoxyacetate ester at position 2.
Properties
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQSOBMMGMJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate typically involves the reaction of 4-fluoroaniline with 2-chloro-6-nitroquinoline in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with different oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural motifs with several fluorinated aromatic esters. Below is a comparative analysis based on molecular features, substituents, and inferred applications:
Table 1: Structural and Functional Comparison
Detailed Analysis of Structural Features
Core Heterocycles
- Quinoline vs. Chromen/Coumarin: The target compound’s quinoline core is distinct from the chromen (coumarin) ring in . Quinoline derivatives are often explored for antimalarial activity (e.g., chloroquine analogs), whereas coumarins are associated with anticoagulant and anti-inflammatory effects .
- Triazin vs.
Substituent Effects
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 378.3 g/mol) is heavier than simpler analogs like (MW ≈ 212.2 g/mol), which may affect pharmacokinetics (e.g., absorption, distribution).
- Solubility : The nitro and fluorine substituents in the target compound likely reduce aqueous solubility compared to methoxy-rich analogs like , which may have improved solubility due to polar OCH₃ groups.
Biological Activity
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : The reaction begins with 4-fluoroaniline and 2-chloro-6-nitroquinoline.
- Reaction Conditions : A base is used to facilitate the reaction, often in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts like palladium or copper salts may also be employed to enhance yields.
- Esterification : The final step involves esterification with methyl chloroacetate to produce the desired compound.
Biological Activity
This compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against a range of pathogens. For instance:
- In vitro Studies : The compound was tested against several bacterial strains, showing significant inhibition of growth at micromolar concentrations.
- Mechanism of Action : The nitro group may undergo bioreduction, generating reactive intermediates that can disrupt cellular functions.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : It has shown cytotoxic effects on cancer cell lines such as HeLa and A549, with IC50 values in the low micromolar range.
- Mechanism : The quinoline moiety is believed to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
Case Studies
-
Study on Anticancer Efficacy :
- A study assessed the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Activity Assessment :
- Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, warranting further investigation into its use as an antimicrobial agent.
The proposed mechanism of action for this compound includes:
- Bioreduction of Nitro Group : This leads to the formation of reactive intermediates that can interact with cellular components.
- DNA Intercalation : The quinoline structure allows it to intercalate into DNA, causing structural disruptions that ultimately lead to cell death.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-fluorophenylacetate | Lacks quinoline and nitro groups | Limited biological activity |
| 2-(4-Fluorophenyl)-6-nitroquinoline | Similar structure but without ester group | Moderate cytotoxicity |
| 4-Fluoro-2-nitroaniline | Contains fluorophenyl and nitro groups | Minimal activity compared to this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
